molecular formula C20H17NO2 B5741553 N-(3-methoxyphenyl)-2-biphenylcarboxamide

N-(3-methoxyphenyl)-2-biphenylcarboxamide

Cat. No. B5741553
M. Wt: 303.4 g/mol
InChI Key: SOCKWPIVXOIOAL-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-biphenylcarboxamide, also known as O-2050, is a synthetic compound that belongs to the class of opioids. It was first synthesized in the early 1980s by researchers at the pharmaceutical company, Organon, and was initially developed as a potential analgesic drug. In recent years, O-2050 has gained attention in the scientific community for its potential use in research applications.

Mechanism of Action

N-(3-methoxyphenyl)-2-biphenylcarboxamide acts as an agonist at the mu-opioid receptor, which leads to the activation of downstream signaling pathways. This ultimately results in the inhibition of pain signaling and the release of dopamine, which is associated with reward and pleasure.
Biochemical and Physiological Effects:
The activation of the mu-opioid receptor by N-(3-methoxyphenyl)-2-biphenylcarboxamide leads to a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-methoxyphenyl)-2-biphenylcarboxamide in lab experiments is its high affinity for the mu-opioid receptor, which allows for precise targeting of this receptor. However, its potency and potential for abuse also pose limitations, and caution must be taken when handling and administering the compound.

Future Directions

There are several potential future directions for research involving N-(3-methoxyphenyl)-2-biphenylcarboxamide. One area of interest is the development of novel analgesic drugs that target the mu-opioid receptor without the risk of addiction and overdose. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(3-methoxyphenyl)-2-biphenylcarboxamide and its potential for use in treating psychiatric disorders such as depression and anxiety.
In conclusion, N-(3-methoxyphenyl)-2-biphenylcarboxamide is a synthetic compound that has gained attention in the scientific community for its potential use in research applications. Its high affinity for the mu-opioid receptor makes it a valuable tool for studying the role of this receptor in pain perception and reward processing. However, caution must be taken when handling and administering the compound due to its potency and potential for abuse. There are several potential future directions for research involving N-(3-methoxyphenyl)-2-biphenylcarboxamide, including the development of novel analgesic drugs and further studies on its effects in treating psychiatric disorders.

Scientific Research Applications

N-(3-methoxyphenyl)-2-biphenylcarboxamide has been used in various research applications, particularly in the field of neuroscience. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain perception and reward processing. This makes it a valuable tool for studying the role of the mu-opioid receptor in these processes.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c1-23-17-11-7-10-16(14-17)21-20(22)19-13-6-5-12-18(19)15-8-3-2-4-9-15/h2-14H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCKWPIVXOIOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-biphenylcarboxamide

Synthesis routes and methods

Procedure details

Pyridine (3.6 mL, 45 mmol) and 3-methoxyaniline (1.54 g, 12.5 mmol) were added to a solution of 2-phenylbenzoyl chloride (3.25 g, 15 mmol) in dichloromethane (30 mL) The reaction mixture was stirred at room temperature for 2.5 hours. 1M HCl solution (45 mL) was added, and the organic layer was washed with 1M NaOH solution (10 mL), aqueous sodium bicarbonate (30 mL), and brine (30 mL). The organic phase was concentrated to dryness to give the title compound as a tan solid (3.92 g). MH+304: 1H (D6-DMSO) δ 3.67 (3H, s), 6.60 (1H, dd, J=8, 2), 7.04 (1H, d, J=8), 7.14 (1H, t, J=8), 7.18 (1H, m), 7.23-7.57 (9H, m), 10.0 (1H, s, NH).
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step Two

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